

spectroscopic data for (1S,2R)-2-aminocyclopentanecarboxylic acid

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Compound of Interest

Compound Name:	(1S,2R)-2-aminocyclopentanecarboxylic acid
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An In-depth Technical Guide to the Spectroscopic Characterization of **(1S,2R)-2-Aminocyclopentanecarboxylic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic data for **(1S,2R)-2-aminocyclopentanecarboxylic acid**, a conformationally constrained β -amino acid. As a critical building block in the synthesis of peptide foldamers and other bioactive molecules, rigorous structural confirmation and purity assessment are paramount.^{[1][2]} This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data.

Molecular Structure and Stereochemical Integrity

(1S,2R)-2-aminocyclopentanecarboxylic acid, also known as a cis-ACPC isomer, possesses a rigid cyclopentane ring that limits its conformational freedom. This property is highly desirable in peptide chemistry for inducing stable secondary structures like helices.^[3] The absolute stereochemistry at the C1 (carboxyl) and C2 (amino) positions is crucial for its function and dictates the resulting supramolecular architecture. Spectroscopic analysis is the definitive method for confirming this precise three-dimensional arrangement.

Caption: Structure of **(1S,2R)-2-aminocyclopentanecarboxylic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural and stereochemical assignment of **(1S,2R)-2-aminocyclopentanecarboxylic acid**. The analysis is typically performed in a deuterated solvent such as deuterium oxide (D_2O), which exchanges with the labile amine and carboxylic acid protons, simplifying the spectrum. The data presented below corresponds to the enantiomer, **(1R,2S)-2-aminocyclopentanecarboxylic acid**, whose NMR spectrum is identical to the **(1S,2R)** isomer.[\[1\]](#)[\[4\]](#)

1H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. The protons on C1 and C2 ($CH-COOH$ and $CH-NH_2$) are diastereotopic and appear as distinct multiplets at lower field due to the deshielding effects of the adjacent electron-withdrawing carboxyl and amino groups. The remaining cyclopentane methylene protons appear as complex, overlapping multiplets at higher field.

Proton Assignment	Chemical Shift (δ) in D_2O (ppm)	Multiplicity
$CHNH_2$	3.82–3.86	m
$CHCO_2H$	3.10–3.16	m
CH_2 (ring)	2.08–2.20	m
CH_2CH_2 (ring)	1.69–1.99	m

Table 1: 1H NMR data for
(1R,2S)-2-aminocyclopentanecarboxylic acid in D_2O at 400 MHz.[\[1\]](#)[\[4\]](#)

Expertise & Causality: The separation and distinct multiplicity of the signals for the protons at C1 and C2 are direct consequences of the constrained ring system. Their coupling patterns, if fully resolved, can provide dihedral angle information via the Karplus equation, which can further help confirm the *cis* stereochemical relationship.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule, confirming the molecular symmetry.

Carbon Assignment	Chemical Shift (δ) in D ₂ O (ppm)
CO ₂ H	176.6
CHNH ₂	52.7
CHCO ₂ H	45.5
CH ₂	29.7
CH ₂	27.2
CH ₂	21.2

Table 2: ¹³C NMR data for (1R,2S)-2-aminocyclopentanecarboxylic acid in D₂O at 100 MHz.[\[1\]](#)[\[4\]](#)

Expertise & Causality: The carbonyl carbon (CO₂H) resonates significantly downfield (~176.6 ppm) due to its sp² hybridization and direct attachment to two oxygen atoms. The carbons bearing the amino and carboxyl groups (C2 and C1) appear next, between 45-53 ppm, with the remaining aliphatic cyclopentane carbons resonating upfield. This predictable pattern provides a reliable fingerprint for the carbon skeleton.

Protocol: Acquiring High-Quality NMR Spectra

This protocol ensures a self-validating system for obtaining reproducible NMR data.

- **Sample Preparation:** Accurately weigh 5-10 mg of **(1S,2R)-2-aminocyclopentanecarboxylic acid** and dissolve it in ~0.6 mL of deuterium oxide (D₂O, 99.9% D). Ensure complete dissolution.
- **Transfer:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrumentation:** Insert the tube into the NMR spectrometer magnet.

- Locking & Shimming: Lock the spectrometer on the deuterium signal of the D₂O. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
- ¹H Acquisition: Acquire a standard one-pulse ¹H spectrum (e.g., ' zg30' pulse program). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., ' zgpg30' pulse program). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using an internal or external standard.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Absolute Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion, [M+H]⁺, can be measured with very high mass accuracy.

Parameter	Value
Molecular Formula	<chem>C6H11NO2</chem>
Molecular Weight	129.16 g/mol
Ionization Mode	ESI (Positive)
Ion Observed	$[M+H]^+$
Calculated Exact Mass	130.0868
Found Exact Mass	130.0865

Table 3: High-Resolution Mass Spectrometry
(HRMS) data.[\[1\]](#)[\[4\]](#)

Trustworthiness: The close agreement between the calculated and experimentally found exact mass (typically within 5 ppm) provides unequivocal evidence for the molecular formula C6H12NO2+ for the protonated species, ruling out other potential elemental compositions.

Protocol: ESI-HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid facilitates protonation.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
- Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. Heated gas assists in desolvation.
- Mass Analysis: Analyze the resulting ions in a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).
- Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., m/z 50-500) in positive ion mode. Ensure the instrument is calibrated to provide high mass accuracy.



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Caption: Logical workflow of an ESI-MS experiment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The spectrum is characterized by distinct absorptions corresponding to the vibrational frequencies of the amine and carboxylic acid moieties.

Functional Group	Characteristic Absorption (cm ⁻¹)	Appearance
O-H (Carboxylic Acid)	3300 - 2500	Very Broad
N-H (Amine)	3500 - 3300	Medium, may be obscured by O-H
C-H (Aliphatic)	2950 - 2850	Medium to Strong
C=O (Carboxylic Acid)	1730 - 1700	Strong, Sharp
C-O (Carboxylic Acid)	1320 - 1210	Strong

Table 4: Expected characteristic IR absorption bands for (1S,2R)-2-aminocyclopentanecarboxylic acid.[\[5\]](#)[\[6\]](#)

Expertise & Causality: The most prominent feature is typically the extremely broad O-H stretching band from the carboxylic acid, which arises from extensive intermolecular hydrogen bonding. Superimposed on this may be the N-H stretching vibrations of the primary amine. The

strong, sharp carbonyl (C=O) absorption around 1710 cm^{-1} is a definitive indicator of the carboxylic acid group.

Protocol: Acquiring an ATR-IR Spectrum

- **Background Scan:** With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan to record the spectrum of the ambient environment (air, CO_2 , water vapor). This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid powder directly onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. This is critical for obtaining a high-quality spectrum.
- **Sample Scan:** Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Conclusion: A Self-Validating Spectroscopic Profile

The collective application of NMR, MS, and IR spectroscopy provides a robust and self-validating confirmation of the structure and identity of **(1S,2R)-2-aminocyclopentanecarboxylic acid**. HRMS establishes the correct molecular formula, IR confirms the presence of the required amine and carboxylic acid functional groups, and detailed 1D NMR analysis verifies the carbon-hydrogen framework and, critically, provides the data needed to confirm the relative cis stereochemistry. This multi-technique approach is the industry standard for ensuring the quality and integrity of such a valuable synthetic building block.

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